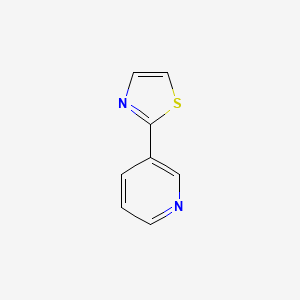

3-Thiazol-2-yl-pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCSNGBKVXKBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457872 | |

| Record name | 3-Thiazol-2-yl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53911-41-4 | |

| Record name | 3-(2-Thiazolyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53911-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiazol-2-yl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Thiazol-2-yl-pyridine chemical properties and structure

An In-Depth Technical Guide to 3-Thiazol-2-yl-pyridine: Chemical Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, synthesis methodologies, spectroscopic characterization, and its burgeoning role in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this versatile molecular scaffold.

Introduction to this compound

This compound is a bi-heterocyclic aromatic compound that strategically links a pyridine ring with a thiazole ring. This unique combination of two pharmacologically significant heterocycles imparts a distinct electronic and structural profile, making it a privileged scaffold in drug design.[1] The pyridine moiety, a six-membered aromatic ring with one nitrogen atom, is a cornerstone in medicinal chemistry, known for enhancing water solubility and providing a key interaction point with biological targets.[1] The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is another critical component found in many biologically active compounds, including vitamin B1.[1] The direct linkage of these two rings creates a versatile platform for chemical modifications and the exploration of diverse biological activities.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and application in various chemical and biological systems.

| Property | Value | Reference |

| CAS Number | 53911-41-4 | [2] |

| Molecular Formula | C₈H₆N₂S | [2] |

| Molecular Weight | 162.21 g/mol | [2] |

| Synonyms | 2-(3-Pyridyl)thiazole; 3-(1,3-Thiazol-2-yl)pyridine; 3-(2-Thiazolyl)pyridine | [2] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a subject of ongoing research, with various methods being developed to improve efficiency and yield. A common and effective approach involves the cross-coupling of a thiazole derivative with a pyridine derivative.

Suzuki Cross-Coupling Reaction

One of the most prevalent methods for the synthesis of this compound is the Suzuki cross-coupling reaction. This reaction is favored for its mild reaction conditions, high tolerance of functional groups, and the commercial availability of the starting materials. A typical synthetic route involves the reaction of 2-bromothiazole with 3-pyridylboronic acid.[3]

Experimental Protocol: Synthesis of this compound via Suzuki Coupling

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-bromothiazole (1.0 eq), 3-pyridylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of a base such as sodium carbonate (2.0 eq).

-

Reaction Conditions: The mixture is degassed and then heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst: The choice of a palladium catalyst is crucial for facilitating the transmetalation and reductive elimination steps of the Suzuki coupling cycle.

-

Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that readily participates in the catalytic cycle.

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst, ensuring the reaction proceeds to completion.

Synthesis Workflow Diagram

Caption: Suzuki coupling workflow for the synthesis of this compound.

Applications in Drug Discovery

The pyridine-thiazole scaffold is a recurring motif in many biologically active molecules, and this compound serves as a valuable building block for the synthesis of novel drug candidates.[1]

Anticancer Activity

Numerous studies have highlighted the potential of pyridine-thiazole hybrids as potent anticancer agents.[4][5][6] These compounds have been shown to target various signaling pathways implicated in cancer progression. For instance, certain derivatives have been identified as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β), both of which are key regulators of the cell cycle and are often dysregulated in cancer.[7] Other studies have revealed that some pyridine-thiazole derivatives can induce genetic instability in tumor cells, potentially through the inhibition of PARP1.[4][5]

Kinase Inhibition Signaling Pathway

Caption: Inhibition of CDK2 and GSK3β by a this compound derivative.

Other Therapeutic Areas

Beyond oncology, derivatives of this compound have been investigated for a range of other biological activities, including:

The versatility of this scaffold allows for the fine-tuning of its pharmacological profile through targeted chemical modifications.

Spectroscopic Analysis

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and thiazole rings. The chemical shifts and coupling patterns provide valuable information about the substitution pattern and the electronic environment of the protons.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbon atoms in the two heterocyclic rings, confirming the carbon framework of the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C=C stretching vibrations within the aromatic rings, as well as C-H stretching and bending vibrations.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its derivatives. Based on the safety data for related compounds, it may cause skin and eye irritation and may be harmful if inhaled or ingested.[8]

Recommended Safety Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is essential to consult the specific Material Safety Data Sheet (MSDS) for the compound being used.[9]

Conclusion

This compound is a molecule of considerable interest with a broad spectrum of potential applications, particularly in the realm of drug discovery. Its unique structural and electronic properties, coupled with its synthetic accessibility, make it an attractive scaffold for the development of novel therapeutic agents. Further research into the synthesis of new derivatives and the exploration of their biological activities will undoubtedly continue to uncover the full potential of this versatile heterocyclic compound.

References

- 1. This compound | 53911-41-4 | Benchchem [benchchem.com]

- 2. CAS 53911-41-4 | this compound - Synblock [synblock.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-(1,3-Thiazol-2-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The unique structural amalgamation of a pyridine ring and a thiazole moiety has positioned 3-(1,3-thiazol-2-yl)pyridine as a molecule of significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. This guide provides a comprehensive technical overview of this heterocyclic compound, covering its fundamental chemical identity, detailed synthetic protocols, physicochemical characteristics, and burgeoning applications. With a focus on its potential as a scaffold for novel therapeutic agents, we delve into its biological activities, explore its mechanism of action in the context of related pyridine-thiazole hybrids, and provide exemplary experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the pursuit of innovative drug discovery.

Chemical Identity and Nomenclature

The compound with the chemical structure featuring a pyridine ring linked at the 3-position to the 2-position of a 1,3-thiazole ring is systematically named according to IUPAC nomenclature.

-

IUPAC Name: 3-(1,3-Thiazol-2-yl)pyridine[1]

-

Synonyms: 2-(3-Pyridyl)thiazole, 3-(2-Thiazolyl)pyridine[1]

-

CAS Number: 53911-41-4[1]

-

Molecular Formula: C₈H₆N₂S[1]

-

Molecular Weight: 162.21 g/mol [1]

Physicochemical Properties

Experimentally determined physicochemical properties for 3-(1,3-thiazol-2-yl)pyridine are not extensively reported in publicly available literature. However, based on the properties of its constituent pyridine and thiazole rings, and data from structurally similar compounds, the following properties can be predicted. These parameters are crucial for understanding the compound's behavior in biological systems and for guiding formulation and experimental design.

| Property | Predicted Value/Information | Significance in Drug Development |

| Melting Point | Not available | Important for characterization and purity assessment. |

| Boiling Point | Not available | Relevant for purification and handling of the compound. |

| LogP | ~1.5 - 2.5 | Indicates lipophilicity, which influences membrane permeability and solubility. |

| pKa (Basic) | ~3-5 (Pyridine N) | Affects the ionization state at physiological pH, impacting solubility and receptor interactions. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and ethanol. | Critical for formulation, bioavailability, and in vitro assay design. |

| Appearance | Likely a solid at room temperature. | Basic physical characterization. |

Synthesis and Characterization

The synthesis of 3-(1,3-thiazol-2-yl)pyridine can be achieved through several established methods for thiazole ring formation. The Hantzsch thiazole synthesis is a widely recognized and versatile method for constructing the thiazole ring. Below is a representative protocol for the synthesis of the title compound.

Synthetic Protocol: Hantzsch Thiazole Synthesis

This protocol describes the reaction of a thioamide with an α-haloketone, a classic method for forming the thiazole ring. For the synthesis of 3-(1,3-thiazol-2-yl)pyridine, thionicotinamide (the thioamide of nicotinamide) and a suitable α-halocarbonyl compound are required.

Reaction Scheme:

Caption: Hantzsch synthesis of 3-(1,3-thiazol-2-yl)pyridine.

Materials:

-

Thionicotinamide

-

Chloroacetaldehyde (50% aqueous solution)

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thionicotinamide (1 equivalent) in ethanol.

-

Addition of Reagent: To the stirred solution, add chloroacetaldehyde (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-(1,3-thiazol-2-yl)pyridine.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on both the pyridine and thiazole rings. The pyridine protons will appear in the aromatic region (typically δ 7.0-9.0 ppm), with coupling patterns indicative of their substitution. The thiazole protons will also resonate in the aromatic region (typically δ 7.0-8.0 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon framework.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 162.21), confirming its elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the aromatic rings.

Biological Activity and Potential Applications in Drug Discovery

The pyridine-thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of 3-(1,3-thiazol-2-yl)pyridine have shown promise in various therapeutic areas, with a significant focus on oncology.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of pyridine-thiazole hybrids against a range of cancer cell lines, including those from lung, colon, breast, and leukemia.[2][3][4] The mechanism of action for these compounds is often multifaceted and can involve the inhibition of key cellular signaling pathways.

Potential Mechanisms of Action:

-

Kinase Inhibition: Pyridine-thiazole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK3β).[5] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Many pyridine-thiazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[6] This can occur through the intrinsic (mitochondrial) or extrinsic pathways, often involving the activation of caspases.

-

DNA Interaction and Damage: Some derivatives have been suggested to exert their cytotoxic effects by interacting with DNA, potentially leading to genetic instability and cell death.[2]

The following diagram illustrates a simplified potential mechanism of action for a pyridine-thiazole derivative as a kinase inhibitor leading to apoptosis.

Caption: Potential mechanism of pyridine-thiazole derivatives.

Exemplary Experimental Protocol: In Vitro Cytotoxicity Assay

To evaluate the anticancer potential of 3-(1,3-thiazol-2-yl)pyridine or its derivatives, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a selected cancer cell line.

Materials:

-

3-(1,3-Thiazol-2-yl)pyridine (or derivative)

-

Cancer cell line (e.g., A549 - human lung carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Conclusion

3-(1,3-Thiazol-2-yl)pyridine is a heterocyclic compound with a chemically tractable structure and significant potential for the development of novel therapeutic agents. Its pyridine and thiazole moieties provide a versatile scaffold for chemical modification to optimize biological activity. The demonstrated anticancer properties of its derivatives highlight the promise of this compound class in oncology drug discovery. Further research into the specific molecular targets and mechanisms of action of 3-(1,3-thiazol-2-yl)pyridine and its analogues is warranted to fully exploit their therapeutic potential. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. CAS 53911-41-4 | 3-Thiazol-2-YL-pyridine - Synblock [synblock.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. amhsr.org [amhsr.org]

- 5. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery of 3-Thiazol-2-yl-pyridine Derivatives as Kinase Inhibitors

Authored by a Senior Application Scientist

Executive Summary

The pyridine-thiazole hybrid scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the pursuit of novel protein kinase inhibitors.[1] This guide provides a comprehensive technical overview of the discovery and development of 3-thiazol-2-yl-pyridine derivatives. We will explore the underlying rationale for their design, common synthetic methodologies, their mechanism of action as ATP-competitive inhibitors, and the critical structure-activity relationships (SAR) that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the validation of this promising class of therapeutic agents.

Introduction: The Rationale for Targeting Kinases with a Privileged Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern targeted therapy. The this compound core represents a highly successful pharmacophore in this endeavor. Its inherent chemical and structural properties allow it to form key interactions within the conserved kinase ATP pocket, making it a versatile starting point for developing potent and selective inhibitors against a range of kinase targets.[2] The fusion of the electron-rich thiazole ring with the pyridine moiety creates a unique electronic and steric profile, enabling robust and specific binding.[3][4]

The this compound Scaffold: A Structural Analysis

The power of the this compound scaffold lies in its ability to mimic the adenine component of ATP, allowing it to effectively compete for the enzyme's active site. The nitrogen atoms on both the pyridine and thiazole rings are strategically positioned to act as hydrogen bond acceptors or donors, forming critical interactions with the "hinge" region of the kinase, a key anchoring point for many Type I and Type II inhibitors.[1]

Caption: Core chemical structure of the this compound scaffold.

This foundational structure serves as a template for extensive chemical modification. Substitutions at various positions on both rings allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, a process guided by Structure-Activity Relationship (SAR) studies.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives is typically achieved through well-established cross-coupling reactions. The Suzuki coupling is a frequently employed and robust method, involving the reaction of a pyridineboronic acid with a bromothiazole derivative, catalyzed by a palladium complex.

Experimental Protocol: Representative Suzuki Coupling Synthesis

This protocol describes a general, self-validating system for the synthesis of a generic this compound derivative.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-Bromothiazole (1.0 eq), 3-Pyridylboronic acid (1.2 eq), Palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such as SPhos (0.1 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio), followed by the addition of a base, such as potassium carbonate (3.0 eq). The base is critical for the activation of the boronic acid in the catalytic cycle.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Extraction: Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove inorganic impurities, and dried over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure compound.

-

Characterization and Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5] This final step is essential to validate the outcome of the synthesis.

Caption: General workflow for the synthesis of this compound derivatives.

Mechanism of Action: ATP-Competitive Kinase Inhibition

The primary mechanism of action for this class of compounds is competitive inhibition at the ATP-binding site of the target kinase.[1] By occupying this pocket, the inhibitor prevents the binding and subsequent phosphorylation of ATP, thereby blocking the downstream signaling cascade that is often hyperactivated in diseased states.

Caption: ATP-competitive inhibition by this compound derivatives.

This inhibitory activity has been demonstrated across a wide range of kinases, highlighting the scaffold's versatility. Targets include, but are not limited to, Vascular Endothelial Growth Factor Receptor (VEGFR/KDR), Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), Cyclin-Dependent Kinases (CDK2), and Glycogen Synthase Kinase 3 beta (GSK3β).[3][6][7]

Structure-Activity Relationship (SAR) Studies

SAR studies are pivotal in optimizing lead compounds into drug candidates. For this compound derivatives, modifications to both heterocyclic rings have profound effects on their biological activity.

| Position of Substitution | Type of Group | Observed Effect on Activity | Rationale / Key Interaction |

| Pyridine Ring | Electron-donating groups (e.g., -CH₃, -OCH₃) | Often increases potency.[8] | Enhances electron density, potentially strengthening hydrogen bonding at the hinge region. |

| Pyridine Ring | Bulky substituents | Can decrease activity. | May cause steric hindrance, preventing optimal fit within the ATP pocket. |

| Thiazole Ring | Amino group (N-(1,3-thiazol-2-yl)pyridin-2-amine) | Potent KDR inhibition.[7] | The amine acts as a crucial hydrogen bond donor, securing the inhibitor in the active site. |

| Thiazole Ring | Phenyl or substituted phenyl groups | Modulates selectivity and potency. | Interacts with the hydrophobic regions of the ATP pocket; substitutions can target specific sub-pockets.[9] |

| Linker | Thioether linkage (3-(thiazole-2-ylthio)pyridine) | Activity against multiple kinases (FGFR, EGFR, JAK).[6] | Provides optimal spacing and geometry for binding across different kinase active sites. |

The SAR clearly indicates that while the core scaffold provides the essential hinge-binding elements, the peripheral substituents are critical for achieving high potency and selectivity for a specific kinase target.[8]

Case Studies: Profile of Representative Inhibitors

Several series of this compound derivatives have shown significant promise in preclinical studies. These compounds exhibit potent inhibition of various kinases implicated in cancer and other diseases.

| Compound Class | Target Kinase(s) | Reported Potency (IC₅₀) | Therapeutic Indication | Reference |

| N-(1,3-thiazol-2-yl)pyridin-2-amines | KDR (VEGFR-2) | Low nanomolar range | Angiogenesis-dependent cancers | [7] |

| 3-(thiazole-2-ylthio)pyridine derivatives | FGFR3, EGFR, JAK, RON | 1.3 µM (lead compound vs. WSU-DLCL2 cell line) | Cancers with multiple dysregulated pathways | [6][10] |

| Pyridine-2,3-dihydrothiazole hybrids | CDK2 / GSK3β | Dual inhibition activity demonstrated | Cancers, neurodegenerative diseases | [3] |

| Isothiazolo[4,3-b]pyridines | PIKfyve / PIP4K2C | 1-10 nM range | Antiviral, Antitumoral | [8] |

Note: IC₅₀ values are context-dependent and can vary based on the specific assay conditions.

The data demonstrates that this scaffold can be tailored to produce inhibitors with either highly specific or multi-targeted profiles, depending on the therapeutic strategy.[6]

Preclinical and Clinical Landscape

While many this compound derivatives are in the discovery and preclinical stages, their consistent and potent activity has propelled interest in their development. Some compounds have entered early-phase clinical trials, often as part of broader kinase inhibitor programs. The primary challenge in clinical translation is achieving a therapeutic window with acceptable on-target and off-target toxicities. The development of next-generation derivatives focuses on improving kinome selectivity and optimizing pharmacokinetic profiles to enhance safety and efficacy.[11]

Future Directions and Outlook

The discovery of this compound derivatives as kinase inhibitors continues to be a fertile area of research. Future efforts will likely concentrate on several key areas:

-

Enhancing Selectivity: Leveraging computational modeling and advanced SAR to design inhibitors that target specific kinases or even particular mutations to minimize off-target effects.[7]

-

Developing Multi-Targeted Agents: Intentionally designing compounds to inhibit multiple key nodes within a signaling pathway, a strategy that could be effective in complex diseases and for overcoming drug resistance.[6]

-

Targeting Underexplored Kinases: Using the thieno[3,2-b]pyridine and related scaffolds to develop highly selective inhibitors for less-studied kinases, opening new therapeutic avenues.[12]

-

Hybrid Molecules: Combining the pyridine-thiazole core with other pharmacophores to create hybrid molecules with novel mechanisms of action or improved drug-like properties.[4][13]

References

- 1. benchchem.com [benchchem.com]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]

- 9. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents (Journal Article) | OSTI.GOV [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Initial Cytotoxicity Screening of 3-Thiazol-2-yl-pyridine Analogs

Introduction

The Therapeutic Potential of 3-Thiazol-2-yl-pyridine Analogs

The fusion of pyridine and thiazole rings creates the thiazolopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry.[1] Thiazole-containing heterocycles are fundamental components of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] Similarly, the pyridine moiety is a core structure in many therapeutic agents.[2] The combination of these two pharmacophores in this compound analogs presents a promising avenue for the discovery of novel drug candidates with potentially enhanced efficacy and unique mechanisms of action.[2][3][4] Recent studies have highlighted the cytotoxic potential of such hybrid molecules against various cancer cell lines, suggesting their promise as anticancer agents.[2][3][5]

The Critical Role of Initial Cytotoxicity Screening in Drug Discovery

The journey of a potential drug from a laboratory concept to a clinical reality is a long and arduous process. A crucial initial step in this process is the assessment of a compound's cytotoxicity, which is the degree to which it can cause damage to cells.[6][7] Cytotoxicity assays are fundamental in the early stages of drug development to screen for and eliminate compounds that are overly toxic to cells.[8][9] This early screening helps to focus resources on the most promising and safest candidates.[8] For compounds being developed as cancer therapeutics, these assays are vital for evaluating their effectiveness in killing cancer cells.[8][10]

Objectives of this Guide

This technical guide provides a comprehensive overview of the principles and methodologies for conducting an initial cytotoxicity screening of this compound analogs. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. The aim is to equip the reader with the knowledge to design, execute, and interpret cytotoxicity assays with scientific rigor and confidence.

Foundational Concepts in Cytotoxicity Screening

Mechanisms of Drug-Induced Cytotoxicity

A substance that is cytotoxic can induce cell damage or death through several mechanisms.[6] These include necrosis, which is an uncontrolled form of cell death, and apoptosis, a more controlled and programmed process of cell death.[6] Cytotoxic compounds can also halt the active growth and division of cells, thereby reducing cell proliferation.[6] The specific mechanism of cytotoxicity is a key consideration in the selection of appropriate screening assays.

Caption: Key pathways of drug-induced cytotoxicity.

Key Parameters and Endpoints for Cytotoxicity Assays

Cytotoxicity assays measure various cellular parameters to determine the effect of a compound. Common endpoints include:

-

Cell Viability: Assesses the overall health of a cell population and their ability to perform their normal functions.[11]

-

Cell Proliferation: Measures the rate at which cells are dividing and increasing in number.[12]

-

Membrane Integrity: Detects damage to the cell membrane, which is a hallmark of cell death.[7]

Selection of Appropriate Cell Lines for Screening

The choice of cell line is a critical factor in the design of a cytotoxicity assay.[13] The cell line should be relevant to the intended therapeutic application of the compounds being tested.[14] For instance, when screening for anticancer agents, a panel of cancer cell lines from different tissues is often used.[15] In a study on pyridine-thiazole hybrids, cell lines from colon, breast, and lung carcinomas, as well as glioblastoma and leukemia, were utilized.[16] It is also common to include a non-cancerous cell line to assess the selectivity of the compounds for cancer cells over healthy cells.[3]

Experimental Design and Workflow

Overview of the Screening Cascade

A typical cytotoxicity screening workflow involves a series of steps, from the preparation of the test compounds and cells to data analysis and interpretation.

Caption: A generalized workflow for in vitro cytotoxicity screening.

Preparation of this compound Analogs for Screening

The synthesis of this compound analogs can be achieved through various chemical reactions.[2][17][3][4][18] Once synthesized, the compounds must be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. These stock solutions are then serially diluted to the desired concentrations for testing.

Cell Culture and Seeding for High-Throughput Screening

Cells are cultured in a controlled environment to ensure their health and reproducibility of the assay. For high-throughput screening, cells are seeded into 96-well or 384-well plates at a predetermined density.[5][19] The optimal cell density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.[20]

Assay Miniaturization and Plate Layout

Miniaturizing the assay into a multi-well plate format allows for the simultaneous testing of multiple compounds at various concentrations. A well-designed plate layout is essential for accurate and reliable results. This includes the allocation of wells for untreated controls, vehicle controls (cells treated with the solvent used to dissolve the compounds), and positive controls (cells treated with a known cytotoxic compound).

Core Methodologies for Initial Cytotoxicity Screening

Several assay methods are commonly used for initial cytotoxicity screening, each with its own principles and applications.[11][21]

Assay 1: MTT/XTT Cell Viability Assay

4.1.1 Principle of the Assay The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[22] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product.[12][19] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[11]

| Parameter | Description |

| Principle | Enzymatic reduction of tetrazolium salt by viable cells. |

| Endpoint | Colorimetric measurement of formazan product.[11] |

| Advantages | Well-established, cost-effective, and suitable for high-throughput screening. |

| Limitations | Can be affected by compounds that interfere with mitochondrial respiration.[11] |

4.1.2 Detailed Step-by-Step Protocol

-

Cell Seeding: Seed cells in a 96-well plate at the optimal density and incubate overnight.[19]

-

Compound Treatment: Add serial dilutions of the this compound analogs to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.2 - 0.5 mg/ml and incubate for 1-4 hours at 37°C.[11]

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol or SDS-HCl) to dissolve the formazan crystals.[11][22]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

4.1.3 Data Analysis and Interpretation (IC50 Calculation) The half-maximal inhibitory concentration (IC50) is a key parameter determined from cytotoxicity assays.[23] It represents the concentration of a compound that is required to inhibit a biological process by 50%.[23][24] To calculate the IC50, the percentage of cell viability at each compound concentration is determined relative to the untreated control. This data is then plotted to generate a dose-response curve, from which the IC50 value can be derived.[24]

Assay 2: LDH Release Assay for Cytotoxicity

4.2.1 Principle of the Assay The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity.[7] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the cell membrane is damaged.[25][26] The amount of LDH released is proportional to the number of lysed cells and can be measured through a coupled enzymatic reaction that results in the formation of a colored product.[25]

| Parameter | Description |

| Principle | Measurement of LDH released from cells with damaged membranes.[7] |

| Endpoint | Colorimetric or fluorometric measurement of LDH activity.[7] |

| Advantages | Simple, reliable, and can be used to measure cytotoxicity over time.[7] |

| Limitations | Can be affected by compounds that interfere with LDH activity. |

4.2.2 Detailed Step-by-Step Protocol

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.

-

Incubation: Incubate the plate at room temperature for a specified time, protected from light.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

4.2.3 Data Analysis and Interpretation The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to the maximum LDH release from control wells (cells lysed with a detergent).

Assay 3: ATP-Based Luminescence Assay for Cell Viability

4.3.1 Principle of the Assay The ATP-based assay is a highly sensitive method for determining cell viability by measuring the amount of adenosine triphosphate (ATP), the main energy currency of the cell.[21][27] ATP is present in all metabolically active cells, and its concentration rapidly declines when cells die.[21] The assay utilizes the enzyme luciferase, which catalyzes the production of light from ATP and luciferin. The amount of light produced is directly proportional to the amount of ATP present and, therefore, the number of viable cells.[11][21]

| Parameter | Description |

| Principle | Measurement of ATP as an indicator of metabolically active cells.[27][28] |

| Endpoint | Luminescence measurement.[11] |

| Advantages | High sensitivity, wide dynamic range, and a simple, homogeneous format.[11][21] |

| Limitations | Can be affected by compounds that interfere with the luciferase enzyme or ATP metabolism. |

4.3.2 Detailed Step-by-Step Protocol

-

Cell Seeding and Treatment: Follow the same procedure as for the other assays.

-

Reagent Addition: Add the ATP detection reagent directly to the wells. This reagent lyses the cells to release ATP and contains the luciferase and luciferin needed for the reaction.[11]

-

Incubation: Incubate the plate at room temperature for a short period to allow the luminescent signal to stabilize.[11]

-

Luminescence Measurement: Measure the luminescence using a luminometer.

4.3.3 Data Analysis and Interpretation The data is analyzed in a similar manner to the MTT assay, with the luminescent signal being proportional to the number of viable cells. An IC50 value can be calculated from the dose-response curve.

Data Management and Quality Control

Data Recording and Management

Accurate data recording and management are crucial for the integrity of the screening results. All experimental details, including compound concentrations, cell line information, incubation times, and raw data from the plate reader, should be meticulously documented.

Quality Control Parameters

To ensure the reliability of the screening data, it is important to assess the quality of the assay using statistical parameters such as the Z'-factor.[29][30] The Z'-factor is a measure of the statistical effect size and is used to evaluate the quality of a high-throughput screening assay.[29] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[31]

Troubleshooting Common Issues

| Issue | Possible Cause | Solution |

| High background signal | Contamination of reagents or media; high cell density. | Use fresh reagents; optimize cell seeding density.[20] |

| Low signal-to-noise ratio | Suboptimal assay conditions; low cell viability. | Optimize incubation times and reagent concentrations; ensure cells are healthy. |

| High well-to-well variability | Inconsistent cell seeding; pipetting errors. | Ensure a homogenous cell suspension; use calibrated pipettes. |

| Compound interference | Compound precipitates or has intrinsic color/fluorescence. | Check for compound solubility; include compound-only controls.[11] |

Summary and Next Steps in the Drug Discovery Pipeline

The initial cytotoxicity screening provides valuable information about the biological activity of this compound analogs. Compounds that demonstrate potent and selective cytotoxicity against cancer cell lines can be prioritized for further investigation. The next steps in the drug discovery pipeline may include:

-

Secondary Screening: More detailed studies to confirm the activity of the hit compounds and to elucidate their mechanism of action.

-

Lead Optimization: Chemical modification of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluation of the efficacy and safety of the lead compounds in animal models.

This systematic approach, starting with a robust initial cytotoxicity screen, is essential for the successful development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 细胞毒性检测实验分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 7. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 8. opentrons.com [opentrons.com]

- 9. kosheeka.com [kosheeka.com]

- 10. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]

- 16. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents | MDPI [mdpi.com]

- 17. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 18. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 21. ATP Assays | What is an ATP Assay? [promega.com]

- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 23. IC50 - Wikipedia [en.wikipedia.org]

- 24. clyte.tech [clyte.tech]

- 25. LDH cytotoxicity assay [protocols.io]

- 26. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 27. creative-bioarray.com [creative-bioarray.com]

- 28. ATP Cell Viability Luciferase Assay A highly sensitive firefly luciferase cell based assay for quantifying ATP in cell cultures used to measure cell viability. | Sigma-Aldrich [sigmaaldrich.com]

- 29. Z-factor - Wikipedia [en.wikipedia.org]

- 30. drugtargetreview.com [drugtargetreview.com]

- 31. bmglabtech.com [bmglabtech.com]

Synthesis and characterization of 3-Thiazol-2-yl-pyridine

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Thiazol-2-yl-pyridine

Foreword for the Modern Drug Discovery Professional

The confluence of heterocyclic rings has long been a cornerstone of medicinal chemistry, creating scaffolds that are both structurally novel and biologically potent. Among these, the this compound moiety stands out as a "privileged structure," a recurring motif in compounds demonstrating significant therapeutic potential.[1] Its unique electronic profile, derived from the electron-deficient pyridine ring and the electron-rich thiazole ring, offers a versatile platform for developing agents with anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide serves as a comprehensive resource for researchers, chemists, and drug development scientists, providing a detailed exploration of the synthesis and rigorous characterization of this pivotal compound. We move beyond simple recitation of protocols to delve into the causality of experimental choices, ensuring a deep, actionable understanding of the chemistry involved.

Part 1: Strategic Synthesis Methodologies

The successful synthesis of this compound hinges on the strategic formation of the C-C bond between the pyridine C3 and the thiazole C2 positions. Two primary, field-proven methodologies are presented here: the modern and highly versatile Suzuki-Miyaura cross-coupling and the classic, foundational Hantzsch thiazole synthesis.

Primary Route: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds, valued for its high functional group tolerance, excellent yields, and relatively mild reaction conditions.[5][6] This approach involves the coupling of a pyridine-based boronic acid with a halogenated thiazole, or vice versa, catalyzed by a palladium complex. The most direct pathway utilizes 3-Pyridylboronic acid and 2-Bromothiazole.

Mechanistic Rationale: The catalytic cycle is a well-understood, three-stage process that underpins its reliability.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of 2-Bromothiazole, forming a Pd(II) complex.

-

Transmetalation: A base (e.g., Na₃PO₄, K₂CO₃) activates the 3-Pyridylboronic acid, facilitating the transfer of the pyridyl group from boron to the palladium center.

-

Reductive Elimination: The two organic fragments (thiazolyl and pyridyl) couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the final product, this compound.

Diagram: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Caption: The catalytic cycle for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is adapted from established methodologies for 2-arylpyridine synthesis.[7]

-

Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-Bromothiazole (1.0 eq), 3-Pyridylboronic acid (1.5 eq), and a suitable base such as Sodium Phosphate (Na₃PO₄, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 eq). The choice of dppf as a ligand is critical; its wide bite angle promotes the reductive elimination step, enhancing reaction efficiency.[7]

-

Solvent Addition: Add anhydrous dioxane (or a mixture of dioxane and water) as the solvent. The presence of some water can sometimes accelerate the transmetalation step by hydrolyzing boronic esters to their more reactive acid form.[5][7]

-

Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-Bromothiazole) is consumed (typically 4-12 hours).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and dilute with Ethyl Acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product via column chromatography on silica gel, using a gradient of Hexane and Ethyl Acetate to afford pure this compound.

Alternative Route: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic, robust method for constructing a thiazole ring from an α-haloketone (or equivalent) and a thioamide.[8][9][10] To synthesize this compound, the key precursors would be Pyridine-3-carbothioamide and a 2-haloacetaldehyde.

Mechanistic Rationale: This reaction proceeds via a two-step sequence.[8][10]

-

Nucleophilic Attack (S_N2): The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the halo-aldehyde and displacing the halide.

-

Intramolecular Cyclization & Dehydration: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered ring. Subsequent dehydration yields the aromatic thiazole ring.

Experimental Protocol: Hantzsch Synthesis (Conceptual Outline)

-

Precursor Synthesis: Prepare Pyridine-3-carbothioamide by treating Pyridine-3-carbonitrile with hydrogen sulfide (H₂S) or a surrogate like Lawesson's reagent.

-

Cyclocondensation: React the Pyridine-3-carbothioamide (1.0 eq) with 2-bromoacetaldehyde (or its more stable diethyl acetal form, which requires acidic hydrolysis in situ) (1.1 eq) in a solvent like ethanol.[11]

-

Reaction Execution: Reflux the mixture for several hours, monitoring by TLC.

-

Work-up and Isolation: Upon completion, cool the reaction and neutralize with a base (e.g., NaHCO₃ solution). The product may precipitate or require extraction with an organic solvent.

-

Purification: Purify the crude material by recrystallization or column chromatography as described previously.

Part 2: Comprehensive Characterization and Quality Control

Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized this compound. The following is a suite of standard analytical techniques required for a complete validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: The proton spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region will be complex due to the coupling between protons on both the pyridine and thiazole rings.

-

¹³C NMR: The carbon spectrum will confirm the presence of the 8 unique carbon atoms in the molecule.

| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | Predicted ¹³C NMR Data (in CDCl₃, 101 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| ~9.25 (d, J ≈ 2.0 Hz) | Pyridine H2 |

| ~8.70 (dd, J ≈ 4.8, 1.6 Hz) | Pyridine H6 |

| ~8.30 (ddd, J ≈ 8.0, 2.4, 1.6 Hz) | Pyridine H4 |

| ~7.90 (d, J ≈ 3.2 Hz) | Thiazole H4 |

| ~7.45 (dd, J ≈ 8.0, 4.8 Hz) | Pyridine H5 |

| ~7.35 (d, J ≈ 3.2 Hz) | Thiazole H5 |

Note: These are predicted values based on analogous structures; actual experimental values may vary slightly.[12][13][14]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.

-

Molecular Formula: C₈H₆N₂S

-

Exact Mass: 162.0252

-

Ionization Technique: Electrospray Ionization (ESI) in positive mode is ideal, as the pyridine nitrogen is readily protonated to form the [M+H]⁺ ion.[15]

| Predicted Mass Spectrometry Data (ESI+) | | :--- | :--- | :--- | | Predicted m/z | Proposed Fragment Ion | Notes | | 163.0330 | [M+H]⁺ | Protonated molecular ion | | 136.0431 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring | | 85.0062 | [C₃H₃NS]⁺ | Thiazole ring fragment |

Source: Adapted from predicted fragmentation patterns.[15]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound. A reversed-phase method is typically employed.

Protocol: Analytical HPLC for Purity Assessment

This protocol provides a starting point for method development.[16][17]

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for aromatic compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier sharpens peaks for basic compounds.[17] |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic solvent for elution. |

| Gradient | 5% to 95% B over 15 minutes | A broad gradient ensures elution of the product and any impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm and 275 nm | Wavelengths suitable for aromatic heterocyclic systems.[17] |

| Column Temp. | 25 °C (Ambient) | Ensures reproducible retention times. |

The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for biological screening.

Part 3: Integrated Experimental Workflow

The entire process, from initial synthesis to final, validated product, can be visualized as a linear workflow. This ensures that each step logically follows the last, incorporating necessary quality control checks.

Diagram: Overall Synthesis and Characterization Workflow

Caption: From reactants to a fully validated compound for drug discovery.

Conclusion

The synthesis and characterization of this compound is a well-defined process that leverages powerful, modern synthetic reactions and state-of-the-art analytical techniques. The Suzuki-Miyaura cross-coupling offers a reliable and high-yielding route to the target molecule, while a comprehensive suite of characterization methods—NMR, MS, and HPLC—ensures its structural integrity and purity. This guide provides the strategic framework and detailed protocols necessary for researchers to confidently produce and validate this important heterocyclic scaffold, paving the way for its exploration in novel therapeutic applications.

References

- 1. This compound | 53911-41-4 | Benchchem [benchchem.com]

- 2. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. researchgate.net [researchgate.net]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. mdpi.com [mdpi.com]

- 10. synarchive.com [synarchive.com]

- 11. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. helixchrom.com [helixchrom.com]

- 17. benchchem.com [benchchem.com]

The Rise of Pyridine-Thiazole Scaffolds: A Technical Guide to Anticancer Drug Development

Abstract

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount challenge. Heterocyclic compounds, particularly hybrid molecules integrating multiple pharmacophores, have emerged as a fertile ground for anticancer drug discovery. Among these, the pyridine-thiazole scaffold has garnered significant attention. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships of pyridine-thiazole derivatives as potential anticancer agents. We will delve into their roles as kinase and tubulin polymerization inhibitors, detail the experimental protocols for their evaluation, and offer insights into future developmental pathways. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing cancer therapeutics.

Introduction: The Strategic Hybridization of Pyridine and Thiazole

The pyridine ring, a cornerstone of medicinal chemistry, is a bioisostere of benzene found in clinically significant drugs like imatinib and sorafenib, where it often plays a crucial role in binding to target proteins.[1] Similarly, the thiazole ring is another "privileged" structure, integral to potent agents such as the kinase inhibitor dasatinib.[1] The rationale behind creating pyridine-thiazole hybrids is to merge the unique electronic and steric properties of both moieties. This combination can lead to novel molecular geometries that facilitate interactions with multiple sites within a biological target, potentially enhancing potency, selectivity, and pharmacokinetic profiles compared to single-pharmacophore molecules.

Synthetic Pathways to Pyridine-Thiazole Scaffolds

The construction of a diverse library of pyridine-thiazole derivatives is foundational to exploring their therapeutic potential. The Hantzsch thiazole synthesis remains a primary and versatile method for forming the thiazole core.[2][3] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[2] By strategically modifying the pyridine-containing starting materials, a wide array of derivatives can be generated.

A common synthetic approach begins with the reaction of a pyridine-containing thiourea with an appropriate dielectrophilic synthon, such as 2-chloroacetylacetone, to form a key intermediate like 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone.[4] This intermediate can then undergo further reactions, such as Claisen-Schmidt condensation with various aldehydes, to yield a diverse set of final compounds.[4]

Workflow for a General Synthesis

Caption: General synthetic workflow for pyridine-thiazole derivatives.

Detailed Protocol: Hantzsch Thiazole Synthesis

This protocol provides a representative method for synthesizing a 2-amino-4-phenylthiazole derivative, a common precursor in this class of compounds.

Objective: To synthesize a 2-amino-4-substituted phenyl thiazole via the Hantzsch reaction.

Materials:

-

Substituted acetophenone (ketone starting material) (0.1 mol)

-

Thiourea (0.2 mol)

-

Iodine (0.1 mol)

-

Ethanol

-

Diethyl ether

-

Ammonium hydroxide solution

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the substituted acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).[2]

-

Reflux: Heat the mixture on a steam bath overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Extraction: After cooling, extract the crude reaction mixture with diethyl ether to remove any unreacted ketone and iodine.[2]

-

Purification: Dissolve the residue in boiling water and filter while hot to remove elemental sulfur.

-

Precipitation: Cool the filtrate and make it basic with a concentrated ammonium hydroxide solution. The 2-amino, 4-substituted phenyl thiazole will precipitate out of the solution.[2]

-

Recrystallization: Filter the precipitate and recrystallize from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified product.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][5]

Causality: The use of iodine facilitates the reaction by acting as an oxidizing agent. The final basification step is crucial for precipitating the free amine product, which is often soluble in its protonated, acidic form.

Core Anticancer Mechanisms of Action

Pyridine-thiazole scaffolds exert their anticancer effects through several well-defined mechanisms, primarily by targeting key proteins involved in cell proliferation and survival.

Kinase Inhibition

Many cancers are driven by aberrant signaling from protein kinases. The pyridine-thiazole scaffold has proven to be an effective framework for designing potent kinase inhibitors.[4] Derivatives have been shown to target a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Glycogen Synthase Kinase-3β (GSK3β).[6][7][8]

For example, certain pyridine-thiazolidin-4-one hybrids have demonstrated dual inhibitory activity against CDK2 and GSK3β.[7] CDK2 is a critical regulator of the G1/S phase transition in the cell cycle, while GSK3β is implicated in numerous signaling pathways related to cell survival and proliferation. Dual inhibition can lead to a synergistic anticancer effect.

Signaling Pathway: CDK2 and Cell Cycle Progression

Caption: Inhibition of CDK2 by pyridine-thiazole scaffolds blocks G1/S transition.

Some novel pyrazolopyridine and pyrazolothiazole derivatives have shown potent inhibitory activity against c-Met kinase, a key driver in many cancers.[8] The most promising of these compounds exhibited IC50 values in the low micromolar range against liver cancer (HepG-2) cells.[8]

Table 1: Representative Kinase Inhibitory Activity of Pyridine-Thiazole Derivatives

| Compound Class | Target Kinase | IC50 Value | Cancer Cell Line | Reference |

| Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) | CDK2 | 0.396 µg/mL | - | [7] |

| Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) | GSK3β | 0.118 µg/mL | - | [7] |

| Pyrazolo[3,4-b]pyridine Derivative | c-Met | 3.42 µM | HepG-2 | [8] |

| Thiazole Derivative (4c) | VEGFR-2 | 0.15 µM | - | [6] |

Tubulin Polymerization Inhibition

The microtubule network is essential for cell division, making it an excellent target for anticancer drugs. Pyridine-based scaffolds have been successfully designed as tubulin polymerization inhibitors that bind to the colchicine binding site.[9] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[9][10]

Studies on imidazopyridine linked triazoles, a related scaffold, demonstrated that potent derivatives could arrest the A549 lung cancer cell line in the G2/M phase with IC50 values as low as 0.51 µM.[10] This effect was directly linked to the inhibition of tubulin polymerization.[10] Similarly, certain diarylpyridine derivatives have shown remarkable antiproliferative activities by disrupting the cellular microtubule structure.[9]

Logical Diagram: Mechanism of Tubulin Inhibition

Caption: Pathway from tubulin binding to apoptosis induction.

In Vitro Evaluation: A Step-by-Step Guide

A robust preclinical evaluation is critical to identifying lead compounds. This involves a suite of cell-based assays to determine cytotoxicity, mechanism of action, and selectivity.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Protocol: MTT Assay for Anticancer Drug Screening

Objective: To determine the IC50 (half-maximal inhibitory concentration) of pyridine-thiazole compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).[1][5]

-

96-well plates.

-

Complete culture medium.

-

Pyridine-thiazole compounds dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO, or acidified isopropanol).[11]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[11]

-

Compound Treatment: Treat the cells with serial dilutions of the pyridine-thiazole compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).[1][12] Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[11]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to nutrient depletion and artifacts. The solubilization step is essential because the formazan product is an insoluble crystal.

Table 2: Sample Cytotoxicity Data for Pyridine-Thiazole Hybrids

| Compound | Cell Line | IC50 Value | Reference |

| Compound 8c | MCF-7 (Breast) | 5.71 µM | [13] |

| Pyridone-based analogue | A549 (Lung) | ~8-15 nM | [1] |

| Pyridone-based analogue | MCF-7 (Breast) | ~8-15 nM | [1] |

| Compound 2m | A549 (Lung) | > Cisplatin | [12] |

| Compound 3 | HL-60 (Leukemia) | 0.57 µM | [4][14] |

Notably, many of these compounds show high selectivity, being significantly less toxic to normal cell lines compared to cancer cells, resulting in a favorable selectivity index.[1]

Cell Cycle Analysis by Flow Cytometry

To confirm if a compound induces cell cycle arrest, DNA content is analyzed using flow cytometry. Cells are stained with a fluorescent dye like Propidium Iodide (PI) that binds stoichiometrically to DNA.

Protocol: Cell Cycle Analysis

Objective: To determine the effect of a pyridine-thiazole compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cells treated with the test compound (at its IC50 concentration) and vehicle control.

-

Phosphate-buffered saline (PBS).

-

Cold 70% ethanol.

-

Staining buffer (PBS with 100 µg/mL RNase A and 50 µg/mL Propidium Iodide).[15]

Procedure:

-

Harvest and Fix: Harvest treated and control cells. Resuspend in PBS, then add cold 70% ethanol dropwise while vortexing to fix the cells.[15] Fix on ice for at least two hours or overnight at 4°C.

-

Wash: Wash the fixed cells with PBS to remove the ethanol.

-

Stain: Resuspend the cell pellet in the PI/RNase A staining buffer. The RNase A is crucial to prevent staining of double-stranded RNA.

-

Incubate: Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

Causality: Ethanol fixation permeabilizes the cell membrane, allowing the PI dye to enter and stain the DNA. An accumulation of cells in the G2/M peak compared to the control sample would confirm the mechanism of tubulin-targeting agents.[10]

Apoptosis Detection by Western Blot

Apoptosis, or programmed cell death, is the desired outcome for many anticancer therapies. It can be confirmed by measuring the levels of key apoptosis-related proteins. Western blotting is used to detect changes in the expression of proteins like caspases (especially cleaved caspase-3) and members of the Bcl-2 family.[17]

Protocol: Western Blot for Apoptosis Markers

Objective: To detect the induction of apoptosis by measuring levels of cleaved Caspase-3 and the Bax/Bcl-2 ratio.

Materials:

-

Protein lysates from treated and untreated cancer cells.

-

SDS-PAGE gels (10-15%).[18]

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST).

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Protein Separation: Separate ~20 µg of protein lysate per lane on an SDS-PAGE gel.[18]

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1-3 hours at room temperature to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane multiple times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: Wash the membrane again and then apply the chemiluminescent substrate. Image the resulting signal.

-

Analysis: Quantify the band intensities. An increase in the active, cleaved form of caspase-3 and an increased Bax/Bcl-2 ratio are indicative of apoptosis induction.[19] β-actin is used as a loading control to ensure equal protein loading across lanes.

Causality: Caspase-3 is an executioner caspase. Its cleavage from an inactive pro-enzyme to an active form is a key event in the apoptotic cascade.[17][20] Bcl-2 is an anti-apoptotic protein, while Bax is pro-apoptotic. An increase in the Bax/Bcl-2 ratio signifies a shift in the cellular balance towards promoting cell death.[19]

Structure-Activity Relationship (SAR) and Future Perspectives

SAR studies are crucial for optimizing the anticancer activity of the pyridine-thiazole scaffold. Research has shown that the nature and position of substituents on the various rings significantly influence potency. For instance, the presence of electron-withdrawing groups (like nitro or chloro groups) on a phenyl ring attached to the core often enhances cytotoxic activity.[1][13] Conversely, electron-donating groups may reduce it.[1]

Future work in this field should focus on:

-

Expanding Chemical Diversity: Synthesizing novel derivatives with diverse linkers and substitution patterns to improve potency and explore new biological targets.

-

Improving Pharmacokinetics: Optimizing compounds for better drug-like properties, including solubility, metabolic stability, and oral bioavailability, guided by in silico ADME predictions.[12]

-

In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles in a whole-organism context.

-